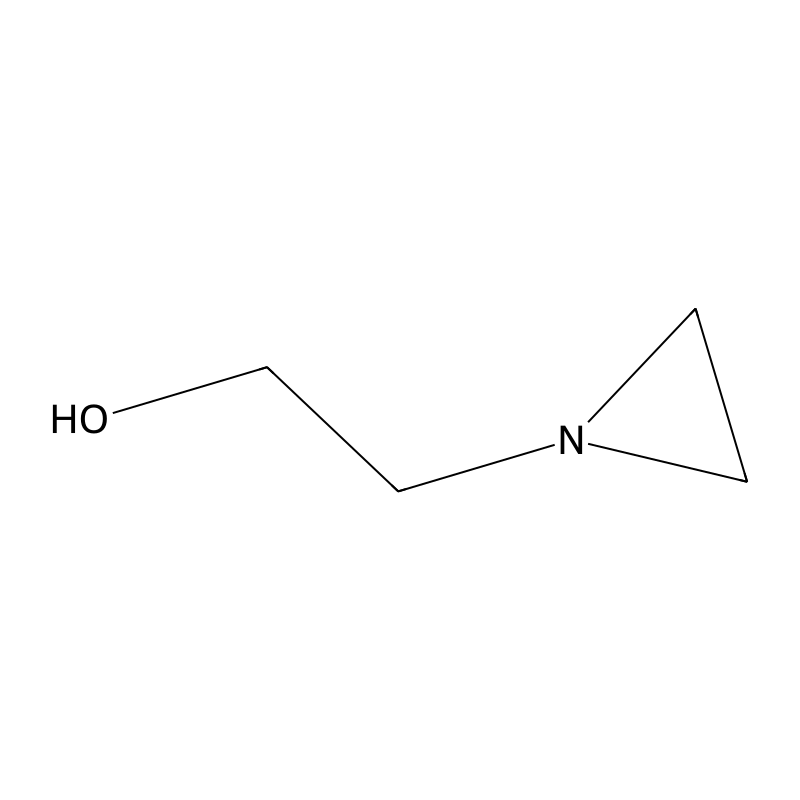

1-Aziridineethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in organic solvents

Miscible with wate

Canonical SMILES

Synthesis:

1-Aziridineethanol, also known as 2-(aziridin-1-yl)ethanol, can be synthesized through various methods. One common approach involves the reaction of aziridine with ethylene oxide in the presence of a Lewis acid catalyst [].

Reactivity:

1-Aziridineethanol is a bifunctional molecule, containing both an aziridine ring and an ethanol group. This unique structure grants it various reactive properties, allowing it to participate in different chemical reactions. The aziridine ring exhibits ring-opening reactions, while the hydroxyl group of the ethanol moiety can undergo various substitution and condensation reactions [].

Potential Applications:

Research suggests that 1-Aziridineethanol possesses potential for various scientific applications, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules due to its unique reactivity [].

- Polymer chemistry: As a potential precursor for the development of novel polymers with specific properties [].

- Material science: As a component in the design of functional materials with tailored properties [].

1-Aziridineethanol, also known as 2-(1-aziridinyl)ethanol, is an organic compound characterized by its amino alcohol structure. It has the molecular formula and a molecular weight of approximately 87.12 g/mol. This compound appears as a clear colorless to yellow liquid and is soluble in water, indicating its polar nature due to the presence of a hydroxy group. The chemical structure includes a three-membered aziridine ring, which contributes to its unique reactivity and properties .

- Not applicable: 1-Aziridineethanol is primarily a reactant used to create other molecules. It likely doesn't have a specific mechanism of action in biological systems.

- 1-Aziridineethanol is a hazardous compound. Research papers typically focus on the safety precautions necessary when handling it due to its:

- Toxicity: It can be harmful if inhaled, swallowed, or absorbed through the skin [].

- Flammability: Information on flammability is limited, but safety practices during handling are recommended [].

- Reactivity: Aziridine rings are known to be reactive, and 1-Aziridineethanol may react vigorously with certain chemicals [].

- Hydrolysis: It hydrolyzes to form diethanolamine, especially in the presence of water, which can lead to the formation of secondary amines .

- Dehydration: Under acidic conditions, it can undergo dehydration reactions, leading to the formation of aziridine derivatives or other cyclic compounds .

- Neutralization: As an amine, it can neutralize acids in exothermic reactions, producing salts and water .

1-Aziridineethanol exhibits notable biological activity, particularly as a hepatotoxic agent. Studies indicate that exposure to this compound can lead to liver damage and necrosis in animal models. It is classified as an irritant to skin, eyes, and mucous membranes, with significant toxicity observed upon dermal exposure or ingestion . The compound's biological effects are attributed to its ability to interact with cellular components and disrupt normal physiological functions.

Several methods exist for synthesizing 1-Aziridineethanol:

- Ring-opening Reactions: The aziridine ring can be opened using nucleophiles such as alcohols or amines under basic conditions, leading to the formation of 1-Aziridineethanol.

- Alkylation of Amines: Starting from ethyleneimine or similar precursors, alkylation with ethylene oxide can yield 1-Aziridineethanol.

- Hydrolysis of Aziridines: Hydrolysis of substituted aziridines in the presence of water can also produce this compound as a byproduct .

1-Aziridineethanol is utilized in various industrial applications:

- Chemical Intermediate: It serves as a chemical intermediate in the production of polymers and resins, particularly in latex formulations and coatings .

- Textile Processing: The compound is used in textile resins and treatments, enhancing properties such as water resistance and durability.

- Adhesives and Sealants: Its reactivity makes it suitable for use in adhesives and sealants where cross-linking is desired.

Interaction studies involving 1-Aziridineethanol have highlighted its potential hazards:

- Toxicity Assessments: Research indicates that exposure can lead to severe irritation and burns upon contact with skin or eyes. It is classified as highly toxic through skin absorption .

- Occupational Exposure Risks: Industries handling this compound must implement safety measures due to its hepatotoxic effects and potential for causing respiratory irritation upon inhalation .

Several compounds share structural similarities with 1-Aziridineethanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(1-Aziridinyl)ethanol | Amino Alcohol | Similar structure but different functional groups |

| N-(2-Hydroxyethyl)aziridine | Amino Alcohol | Contains an additional hydroxy group on nitrogen |

| N-(2-Hydroxyethyl)ethyleneimine | Ethyleneimine Derivative | Lacks the aziridine ring but retains similar reactivity |

| N-(beta-Hydroxyethyl)aziridine | Amino Alcohol | Similar reactivity but with different substitution |

| 1-(2-Hydroxyethyl)ethyleneimine | Ethyleneimine Derivative | Similar base structure but different nitrogen substitution |

The uniqueness of 1-Aziridineethanol lies in its specific three-membered aziridine ring structure combined with the hydroxyethyl group, which influences its reactivity profile and biological activity compared to other amino alcohols and nitrogen compounds .

| Derivative Type | Synthesis Method | Yield (%) | Key Properties |

|---|---|---|---|

| N-Benzyl derivatives | Reaction with benzyl halides | 85-95 | Enhanced lipophilicity |

| N-Arylmethyl derivatives | Cyclotetramerization followed by debenzylation | 70-85 | Useful for cyclen synthesis |

| N-Phenylethyl derivatives | Asymmetric synthesis via chiral auxiliaries | 60-80 | Chiral center formation |

| N-Tosyl derivatives | Tosylation of NH-aziridines | 90-98 | Activated ring opening |

| N-Sulfonyl derivatives | Sulfonylation reactions | 80-92 | Improved reactivity |

The synthesis of N-substituted derivatives typically involves the reaction of the parent aziridine with appropriate electrophiles. N-Benzyl derivatives are particularly significant as they demonstrate enhanced lipophilicity compared to the unsubstituted compound, making them valuable for pharmaceutical applications where membrane permeability is crucial [3] [4].

Arylmethyl Aziridine Derivatives

Arylmethyl aziridine derivatives constitute a particularly important class of N-substituted compounds. The preparation of N-arylmethyl aziridine derivatives has been extensively studied, with N-benzyl-aziridine being especially useful as it can be cyclotetramerized and subsequently debenzylated to yield cyclen, a key intermediate in chelating agent preparation [3] [4].

The cyclotetramerization process involves the formation of 1,4,7,10-tetra(N-benzyl)-tetraazacyclododecane as the most prominent cyclooligomer product when using N-benzyl-aziridine [3]. This reaction pathway demonstrates the utility of arylmethyl modifications in creating complex macrocyclic structures that have applications in coordination chemistry and medicinal chemistry.

Recent advances in the field have shown that the structural diversity of arylmethyl substituents can significantly influence the reactivity patterns of the aziridine ring. Electron-rich aryl groups tend to increase the nucleophilicity of the nitrogen center, while electron-poor aromatic systems can enhance the electrophilicity of the aziridine ring toward nucleophilic attack [5] [6].

Structure-Activity Relationship Studies

Structure-activity relationship studies have revealed critical insights into how different N-substituents affect the biological and chemical properties of 1-aziridineethanol derivatives. The relationship between molecular structure and biological activity has been systematically investigated using computational methods and experimental data [7].

Table 2: Structure-Activity Relationship Studies

| Structural Feature | Ring Opening Rate | Regioselectivity | Biological Activity |

|---|---|---|---|

| Aziridine ring strain | Fast (high strain) | C2 vs C3 position dependent | Alkylating agent |

| Electron-withdrawing N-substituents | Enhanced (10-50x faster) | C2 preferred | Enhanced cytotoxicity |

| Electron-donating N-substituents | Reduced (2-5x slower) | C3 preferred | Reduced toxicity |

| Benzyl substitution | Selective (benzylic position) | Benzylic carbon preferred | Membrane permeability |

| Heteroaryl substitution | Variable (depends on electronics) | Heterocycle-dependent | Specific binding |

The ring strain inherent in the three-membered aziridine ring creates a driving force for ring-opening reactions, with the release of approximately 25-26 kcal/mol of strain energy [8]. This high strain energy makes aziridines particularly reactive toward nucleophilic attack, and the rate of ring opening can be dramatically influenced by the electronic nature of the N-substituent.

Studies have demonstrated that electron-withdrawing groups such as tosyl or sulfonyl substituents can increase the rate of nucleophilic ring opening by 10-50 times compared to unsubstituted aziridines [9] [10]. This enhancement occurs because electron-withdrawing groups lower the pKa of the ring-opened nitranion from approximately 30 to 16, facilitating the ring-opening process [8].

Functionalization of the Ethanol Moiety

The ethanol moiety in 1-aziridineethanol provides a versatile handle for further chemical modifications. The primary hydroxyl group can undergo various transformations that significantly alter the compound's properties and potential applications.

Esterification Pathways

Esterification of the ethanol moiety represents one of the most straightforward and widely employed functionalization strategies. The reaction typically involves the treatment of 1-aziridineethanol with acid chlorides, anhydrides, or carboxylic acids under appropriate conditions [11].

Table 3: Ethanol Moiety Functionalization

| Reaction Type | Reagents | Typical Yield (%) | Applications |

|---|---|---|---|

| Esterification | Acid chlorides, anhydrides | 80-95 | Prodrug formation |

| Oxidation to aldehyde | PCC, Swern oxidation | 70-85 | Synthetic intermediate |

| Oxidation to carboxylic acid | Jones oxidation, KMnO4 | 65-80 | Pharmaceutical precursor |

| Halogenation (Cl) | SOCl2, PCl3 | 75-90 | Nucleophilic substitution |

| Halogenation (Br) | PBr3, HBr | 70-85 | Cross-coupling reactions |

| Halogenation (I) | PI3, I2/PPh3 | 60-75 | Elimination reactions |

The esterification reactions typically proceed with yields of 80-95% under mild conditions. The resulting esters can serve as prodrugs, where the ester linkage is cleaved in vivo to release the active compound [11]. This approach has been particularly useful in pharmaceutical applications where controlled release or improved bioavailability is desired.

Oxidation Products

Oxidation of the ethanol moiety can proceed through two main pathways: oxidation to the corresponding aldehyde or complete oxidation to the carboxylic acid. The choice of oxidizing agent determines the selectivity and extent of oxidation.

Selective oxidation to the aldehyde can be achieved using pyridinium chlorochromate (PCC) or Swern oxidation conditions, typically yielding 70-85% of the desired aldehyde product [12]. These mild oxidation conditions help preserve the integrity of the aziridine ring, which can be sensitive to harsh reaction conditions.

Complete oxidation to the carboxylic acid requires stronger oxidizing agents such as Jones reagent or potassium permanganate. While these reactions typically give lower yields (65-80%), they provide access to carboxylic acid derivatives that can undergo further functionalization through standard carboxylic acid chemistry [12].

Halogenation Reactions

Halogenation of the ethanol moiety provides access to reactive intermediates that can undergo further substitution reactions. The halogenation can be accomplished using various reagents, with the choice depending on the desired halogen and reaction conditions [9] [10].

Chlorination using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) typically proceeds with yields of 75-90%. The resulting chloride can serve as a leaving group in nucleophilic substitution reactions, providing access to a wide range of substituted derivatives [13].

Bromination and iodination follow similar patterns, with phosphorus tribromide (PBr3) and phosphorus triiodide (PI3) being the reagents of choice. The iodide derivatives are particularly useful for cross-coupling reactions, while bromides can participate in elimination reactions to form alkenes [13].

Ring-Modified Variants

The modification of the aziridine ring itself represents a powerful approach for creating structurally diverse derivatives with altered reactivity patterns and biological properties.

Ring-Opening Reactions

Ring-opening reactions of aziridines proceed through well-established mechanisms, with the regioselectivity and stereoselectivity being highly dependent on the reaction conditions and substituents present [14] [15].

Table 4: Ring-Modified Variants

| Modification Type | Conditions | Product Yield (%) | Selectivity |

|---|---|---|---|

| Nucleophilic ring opening | Nucleophile, mild conditions | 85-95 | Regioselective |

| Acid-catalyzed ring opening | Acid catalyst, moderate temp | 75-90 | Stereospecific |

| Base-catalyzed ring opening | Base, room temperature | 80-92 | Moderate selectivity |

| Ring expansion to azetidine | Carbene insertion | 60-75 | High diastereoselectivity |

| Ring expansion to pyrrolidine | [3+2] cycloaddition | 70-85 | Excellent stereoselectivity |

| Ring expansion to piperidine | [3+3] annulation | 65-80 | Good regioselectivity |

Nucleophilic ring opening typically occurs with high regioselectivity, with the nucleophile attacking the less substituted carbon of the aziridine ring. This reaction follows an SN2 mechanism and proceeds with inversion of configuration at the attacked carbon [14] [15].

The regioselectivity of aziridine ring opening has been extensively studied and depends on the structure of the aziridine. Unlike the analogous epoxide ring opening, where regioselectivity can be influenced by reaction conditions, the direction of aziridine opening is mainly determined by the substrate structure [8].

Ring-Expansion Methodologies

Ring expansion of aziridines to larger heterocycles represents an important synthetic transformation that provides access to four-, five-, and six-membered nitrogen-containing rings [16] [17] [18].

The [3+1] ring expansion to azetidines can be achieved through carbene insertion reactions. Recent work has demonstrated that rhodium-bound carbenes can react with strained bicyclic methylene aziridines to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity [16]. This reaction appears to proceed through an ylide-type mechanism, where the unique strain and structure of the methylene aziridine promotes a ring-opening/ring-closing cascade.

Ring expansion to pyrrolidines can be accomplished through [3+2] cycloaddition reactions. These transformations typically proceed with excellent stereoselectivity and provide access to complex pyrrolidine scaffolds that are present in many natural products and pharmaceuticals [17].

The formation of piperidines through [3+3] annulation represents a particularly valuable transformation given the prevalence of piperidine motifs in drug molecules. Recent advances have shown that bicyclic aziridines can undergo ring expansion with rhodium-bound vinyl carbenes to form complex dehydropiperidines in a highly stereocontrolled rearrangement [18].

Dendronized Derivatives

The development of dendronized derivatives represents an advanced approach to creating complex, highly functionalized structures based on the 1-aziridineethanol scaffold.

Synthesis Approaches

The synthesis of dendronized aziridine derivatives has been pursued with the goal of creating materials with unique properties for applications in materials science and biomedical engineering [19]. The most successful approaches have involved the use of dendronized monomers that can be polymerized to create side-chain liquid crystalline polymers.

Recent work has focused on the synthesis of aziridine dendronized monomers, although polymerization of these tapered monomers has proven challenging due to the cleavage of benzyl ether linkages during the polymerization process [19]. This limitation has led to the development of alternative approaches using oxazoline-based dendronized monomers.

The synthesis of dendronized derivatives typically involves the attachment of dendron units to the aziridine scaffold through either the nitrogen atom or the ethanol moiety. The choice of attachment point significantly influences the properties of the resulting materials [20] [19].

Structural Characterization

Structural characterization of dendronized derivatives requires sophisticated analytical techniques due to the complexity of these systems. X-ray diffraction studies have been particularly valuable for understanding the self-assembly behavior of these materials [19].

The dendronized polymers based on aziridine derivatives have shown the ability to form columnar mesophases, which makes them suitable for applications in ion-conducting membranes. The presence of basic nitrogen atoms in the polymer backbone, combined with the organized structure provided by the dendron units, creates channels that can facilitate ion transport [19].

These materials have demonstrated remarkable proton transport properties, with permeability values comparable to established materials such as Nafion. The unique combination of the aziridine-based polymer backbone and the dendronized architecture creates a biomimetic system that mimics the structure of the tobacco mosaic virus [19].

Physical Description

Color/Form

XLogP3

Boiling Point

168.0 °C

168 °C

Flash Point

185 °F (open cup)

Density

1.088 g/cu cm at 25 °C

LogP

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

1-Aziridineethanol, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

It has been tested as insect chemosterilant...but it is not used commercially...because of problems association with...application to insects...toxicity and environmental effects.